molecular formula C10H8BrNO B2820946 5-Bromo-3-methyl-2H-isoquinolin-1-one CAS No. 1501567-39-0

5-Bromo-3-methyl-2H-isoquinolin-1-one

Cat. No.: B2820946
CAS No.: 1501567-39-0
M. Wt: 238.084
InChI Key: JMBXDTPFZIXEPB-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2H-isoquinolin-1-one is a heterocyclic compound featuring an isoquinolinone core substituted with a bromine atom at position 5 and a methyl group at position 2. Isoquinolinones are pharmacologically significant due to their presence in natural products and synthetic drugs, such as thalifoline and pancratistatin derivatives . The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate in medicinal chemistry and materials science. Its methyl group contributes to steric effects, influencing binding interactions in biological systems.

Properties

IUPAC Name

5-bromo-3-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-5-8-7(10(13)12-6)3-2-4-9(8)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBXDTPFZIXEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2Br)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501567-39-0
Record name 5-bromo-3-methyl-1,2-dihydroisoquinolin-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-2H-isoquinolin-1-one typically involves the bromination of 3-methyl-2H-isoquinolin-1-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the isoquinolinone ring in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2H-isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolinones.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroisoquinolinones and related compounds.

    Substitution: Various substituted isoquinolinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-methyl-2H-isoquinolin-1-one has been investigated for its potential therapeutic properties, particularly as a precursor in drug synthesis. Its unique structure allows it to interact with various biological targets, making it a valuable compound in the development of pharmaceuticals aimed at treating neurological disorders and other medical conditions.

Neuroprotective Effects

Research indicates that derivatives of isoquinolinone compounds exhibit neuroprotective effects. For instance, studies have shown that certain derivatives can up-regulate brain-derived neurotrophic factor levels and down-regulate reactive oxygen species, enhancing cell survival in neuronal models under stress conditions.

Anticancer Activity

The compound has also been evaluated for anticancer activity. In vitro studies have demonstrated that 5-bromo derivatives can inhibit cancer cell proliferation across various human cancer cell lines. For example, compounds similar to this compound have shown promising results against breast and lung cancer cells, with IC50 values indicating significant potency .

Biological Research

In biological research, this compound serves as a model compound for studying the behavior of isoquinoline derivatives within biological systems. Its interactions with enzymes and receptors are critical for understanding its mechanism of action. The bromine atom and methyl group contribute to its binding affinity and specificity, influencing its biological effects through mechanisms such as competitive inhibition or allosteric modulation.

Chemical Synthesis

The compound is utilized as an intermediate in organic synthesis for producing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including cyclization and alkylation processes. This versatility makes it a valuable building block in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Synthesis Techniques

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound derivatives. Techniques such as one-pot reactions and tandem cyclizations have been explored to streamline the synthesis process while maintaining high yields and purity .

Industrial Applications

In addition to its research applications, this compound finds utility in industrial settings. It is employed in the production of specialty chemicals and materials due to its unique structural features that enhance reactivity.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryPrecursor for drug synthesisNeuroprotective effects; anticancer activity
Biological ResearchModel compound for enzyme/receptor interaction studiesModulates biological targets; influences cell survival
Chemical SynthesisIntermediate for complex organic moleculesEfficient synthesis techniques developed
Industrial ApplicationsProduction of specialty chemicalsValuable building block for agrochemicals

Neuroprotection in Animal Models

In vivo studies using rat models have demonstrated that derivatives of this compound can significantly reduce immobility times in forced swim tests, suggesting antidepressant-like effects. These compounds also improved locomotor activity compared to standard treatments like Agomelatine and Fluoxetine .

Antimicrobial Activity

Certain derivatives have been tested for antifungal properties and shown superior activity against pathogens compared to traditional antifungal agents. For instance, specific derivatives exhibited effective concentrations against Pythium recalcitrans, indicating potential agricultural applications.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Position of Bromine : Bromine at position 5 (target compound) vs. position 6 (1100243-35-3) alters electronic distribution. Position 5 bromine increases electrophilicity at the para position, favoring nucleophilic substitution reactions .
  • Ring Saturation: The dihydro ring in 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one reduces aromaticity, enhancing solubility but decreasing conjugation .
  • Substituent Effects: Methyl groups at position 3 (target) vs. position 2 (1100243-35-3) influence steric hindrance. For example, the target compound’s methyl group may restrict rotation at the C2–C10 bond, as seen in related isoquinolinones with torsion angles near -178.69° .

Hydrogen Bonding and Crystallography

The target compound’s crystal structure likely exhibits N–H⋯O hydrogen bonding, a common feature in isoquinolinones that stabilizes solid-state packing . In contrast, the dibromo analog (209111-67-1) lacks an N–H group, relying on van der Waals interactions for crystallization.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis mirrors methods for brominated isoquinolinones, involving Pd-catalyzed cross-coupling or direct bromination .
  • Thermodynamic Stability: Methyl substitution at position 3 increases thermal stability compared to non-methylated analogs, as observed in differential scanning calorimetry (DSC) studies of related compounds .

Biological Activity

5-Bromo-3-methyl-2H-isoquinolin-1-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Molecular Formula: C10H8BrN
Molecular Weight: 224.08 g/mol
CAS Number: 1501567-39-0

The compound features a bromine atom at the 5-position and a methyl group at the 3-position of the isoquinoline structure, which is known to influence its biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity: Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated its effectiveness against human colon cancer cells (HCT116) with IC50 values in the micromolar range.
  • Antimicrobial Properties: The compound has shown potential as an antimicrobial agent, effective against both bacterial and fungal strains. This includes activity against common pathogens, suggesting its utility in treating infections.
  • Enzyme Inhibition: this compound has been identified as an inhibitor of specific kinases involved in cell signaling pathways. This mechanism is crucial for its anticancer properties, as it disrupts the signaling that promotes tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition: The compound selectively inhibits cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that this compound may induce oxidative stress in cells, leading to apoptosis through mitochondrial pathways.
  • Interaction with Cellular Targets: The isoquinoline structure allows for interaction with various cellular targets, including enzymes and receptors involved in cancer progression and microbial resistance.

Case Studies

  • Anticancer Activity:
    • A study evaluated the effects of this compound on HCT116 colon cancer cells. Results indicated significant inhibition of cell growth with an IC50 value of approximately 10 μM, demonstrating its potential as a therapeutic agent for colorectal cancer .
  • Antimicrobial Efficacy:
    • In vitro tests revealed that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 μg/mL .
  • Kinase Inhibition:
    • The compound was tested for its ability to inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively, indicating strong selectivity towards these targets compared to other kinases .

Data Table: Biological Activity Summary

Biological ActivityTarget/EffectIC50 Value
AnticancerHCT116 Colon Cancer Cells~10 μM
AntimicrobialStaphylococcus aureusMIC: 32 μg/mL
AntimicrobialEscherichia coliMIC: 64 μg/mL
Kinase InhibitionCDK20.36 µM
Kinase InhibitionCDK91.8 µM

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